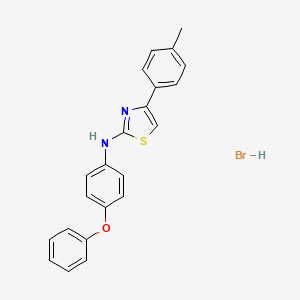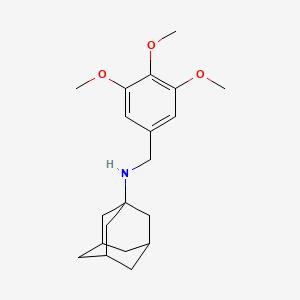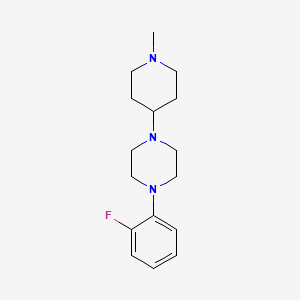![molecular formula C25H21NO6 B5194365 6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B5194365.png)
6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound with a chromen-2-one backbone This compound is characterized by the presence of various functional groups, including an ethyl group, a methoxy group, a nitrophenyl group, and a phenyl group
Méthodes De Préparation
The synthesis of 6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves multiple steps, typically starting with the preparation of the chromen-2-one core. The synthetic route may include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of Functional Groups: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative. The methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Assembly: The final compound is assembled by linking the functionalized chromen-2-one core with the ethyl and phenyl groups through appropriate coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Its unique structure could be explored for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of 6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE depends on its interaction with molecular targets. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives with different substituents. For example:
7-Hydroxy-4-phenylchromen-2-one: Lacks the ethyl and nitrophenyl groups, resulting in different chemical and biological properties.
6-Methyl-7-[(2-methoxyphenyl)methoxy]-4-phenylchromen-2-one: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.
Propriétés
IUPAC Name |
6-ethyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-3-16-12-21-20(17-7-5-4-6-8-17)13-25(27)32-24(21)14-23(16)31-15-18-11-19(26(28)29)9-10-22(18)30-2/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMIKYZOLQLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)OC(=O)C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5194283.png)
![N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE](/img/structure/B5194302.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B5194308.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(2-methylphenyl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5194324.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)

![2-Methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine](/img/structure/B5194345.png)

![3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE](/img/structure/B5194357.png)

![1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5194373.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5194381.png)

